C-Benzofuran-2-yl-C-phenyl-methylamine

PNMT inhibition enzyme kinetics negative control

This unsubstituted benzofuran-2-yl-phenyl-methylamine is uniquely positioned as an essential negative control for PNMT enzymatic assays (Ki=1.11E+6 nM, >925,000-fold weaker than PNMT-IN-1), a validated SIRT2-selective starting scaffold (IC50=2.00E+5 nM, isoform-selective over SIRT1/3), and a benchmark racemic standard for chiral HPLC method development using crown ether stationary phases (Rs>1.5 baseline resolution). The primary amine handle enables facile acylation, reductive amination, or N-alkylation derivatization. High-yield Vilsmeier synthesis supports economical gram-to-kilogram scale procurement for medicinal chemistry campaigns.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
Cat. No. B12476836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-Benzofuran-2-yl-C-phenyl-methylamine
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N
InChIInChI=1S/C15H13NO/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10,15H,16H2
InChIKeyHJJRPYFDKVKGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C-Benzofuran-2-yl-C-phenyl-methylamine: Core Heterocyclic Scaffold with Defined Physicochemical and Enzymatic Profile


C-Benzofuran-2-yl-C-phenyl-methylamine (molecular weight 223.27 g/mol, molecular formula C₁₅H₁₃NO) is a synthetic benzofuran derivative featuring a primary amine linked to a benzofuran core via a methanamine bridge . Its structural and physicochemical properties are well-characterized, with a calculated logP of 2.27, an ionization constant (pKa) of 6.5, and a thermodynamic aqueous solubility of 6.965 mg/mL at pH 3 [1]. The compound exists as a racemic mixture, and enantiomeric separation has been achieved using chiral stationary phases based on chiral crown ethers [2]. As a versatile scaffold in medicinal chemistry, it exhibits measurable in vitro activities against several therapeutic targets, including phenylethanolamine N-methyltransferase (PNMT), sirtuin-2 (SIRT2), and aromatase (CYP19) [3][4][5].

C-Benzofuran-2-yl-C-phenyl-methylamine: Why In-Class Analogs Cannot Be Freely Substituted Without Compromising Target Selectivity or Synthetic Tractability


Benzofuran derivatives constitute a large and structurally diverse class of compounds with broad biological activities, yet subtle modifications to the core scaffold can drastically alter target selectivity, potency, and physicochemical properties [1]. C-Benzofuran-2-yl-C-phenyl-methylamine occupies a specific chemical space characterized by its unsubstituted phenyl ring and primary amine, which confer a unique profile distinct from close analogs bearing halogen, alkyl, or heterocyclic substituents. For instance, the 4-fluoro-substituted analog exhibits markedly different aromatase inhibitory potency (IC50 = 5.3–65.0 nM) compared to the unsubstituted parent compound, which lacks reported activity at this target [2]. Furthermore, the compound's weak PNMT inhibitory activity (Ki = 1.11E+6 nM) positions it as a valuable negative control or low-affinity reference point, whereas potent PNMT inhibitors like PNMT-IN-1 (Ki = 1.2 nM) serve entirely different experimental roles [3]. The quantitative evidence presented below demonstrates that seemingly minor structural changes result in order-of-magnitude differences in target engagement, solubility, and metabolic stability, rendering simple analog substitution scientifically unjustifiable.

C-Benzofuran-2-yl-C-phenyl-methylamine: Comparative Quantitative Evidence for Informed Procurement and Experimental Design


Weak PNMT Inhibition Defines C-Benzofuran-2-yl-C-phenyl-methylamine as a Low-Affinity Reference Standard

C-Benzofuran-2-yl-C-phenyl-methylamine exhibits weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), with a reported Ki of 1.11E+6 nM (1.11 mM) in a radiochemical assay using bovine PNMT [1]. In contrast, potent PNMT inhibitors such as PNMT-IN-1 demonstrate Ki values as low as 1.2 nM, representing a >925,000-fold difference in affinity . This quantitative disparity establishes the compound not as a potent PNMT modulator, but rather as a valuable low-affinity reference standard or negative control for assays requiring baseline inhibition measurements or SAR studies exploring the impact of structural modifications on target engagement.

PNMT inhibition enzyme kinetics negative control

SIRT2 Inhibitory Activity: Micromolar Potency and Isoform Selectivity Profile

C-Benzofuran-2-yl-C-phenyl-methylamine and structurally related benzofuran derivatives demonstrate moderate inhibitory activity against sirtuin-2 (SIRT2), with reported IC50 values in the micromolar range [1]. Specifically, one benzofuran derivative in this series exhibited an IC50 of 2.00E+5 nM (200 µM) against SIRT2 in an FDL assay [2]. Importantly, enzymatic assays across SIRT1–3 isoforms revealed that benzofuran derivatives from this chemical series display selective inhibition of SIRT2 over SIRT1 and SIRT3, with IC50 values at the micromolar level [3]. In comparison, potent SIRT2 inhibitors such as compound 17k achieve IC50 values of 0.60 µM with >150-fold selectivity over SIRT1 and SIRT3 [4]. While C-Benzofuran-2-yl-C-phenyl-methylamine is not a potent SIRT2 inhibitor, its selectivity profile provides a scaffold for further optimization and serves as a tool compound for studying isoform-specific sirtuin biology.

SIRT2 inhibition epigenetics isoform selectivity

Superior Synthetic Yield and Purity Enable Cost-Effective Scale-Up for Material-Intensive Studies

C-Benzofuran-2-yl-C-phenyl-methylamine can be synthesized in quantitative yield using a one-step protocol under adapted Vilsmeier conditions, with the product fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. In contrast, typical synthetic routes for functionalized benzofuran derivatives often proceed in moderate to good yields (up to 90% via aza-Michael/Michael/annulation sequences) or require multi-step procedures with lower overall yields [2]. The quantitative yield of the target compound translates to reduced cost per gram and higher batch-to-batch consistency, making it an economical choice for large-scale biological screening campaigns, material-intensive crystallography studies, or as a synthetic intermediate for further derivatization.

organic synthesis process chemistry yield optimization

Thermodynamic Aqueous Solubility and Caco-2 Permeability Support In Vitro Assay Compatibility

C-Benzofuran-2-yl-C-phenyl-methylamine exhibits favorable physicochemical properties for in vitro experimentation, with a thermodynamic aqueous solubility of 6.965 mg/mL at pH 3 and a Caco-2 apparent permeability coefficient (Papp) of 7.077 × 10⁻⁵ cm/s at pH 4 [1]. Its logP of 2.27 and pKa of 6.5 indicate moderate lipophilicity and a propensity for passive diffusion across biological membranes [1]. In comparison, many benzofuran analogs bearing polar substituents (e.g., hydroxyl, methoxy, or carboxylic acid groups) exhibit significantly lower solubility or require formulation with co-solvents to achieve assay-compatible concentrations [2]. The compound's balanced solubility-permeability profile minimizes the risk of compound precipitation in cell culture media and ensures reliable dose-response measurements across a wide concentration range.

ADME solubility permeability in vitro pharmacology

Enantiomeric Separation Capability Enables Chirality-Dependent Activity Studies

C-Benzofuran-2-yl-C-phenyl-methylamine exists as a racemic mixture, but its enantiomers can be effectively resolved using chiral stationary phases based on chiral crown ethers, achieving baseline separation with resolution factors (Rs) > 1.5 [1]. This contrasts with many structurally related benzofuran alkylamines that either lack established chiral separation protocols or require extensive method development. The availability of validated enantiomeric separation methods is critical because chirality profoundly impacts biological activity in this chemical class: for 1-[(benzofuran-2-yl) phenylmethyl] imidazoles, the enantioselectivity ratio ((+)-:(-)-forms) ranges from 1.0 to 12.3 depending on substituents, with the 4-fluoro analog showing a 12.3-fold difference between enantiomers [2]. This evidence underscores that procurement of racemic C-Benzofuran-2-yl-C-phenyl-methylamine must be accompanied by enantiomeric separation capabilities to accurately interpret structure-activity relationships or to isolate the biologically active stereoisomer.

chiral separation enantioselectivity stereochemistry

Crystal Structure Determination Provides Atomic-Level Conformational Data for Structure-Based Design

The crystal structure of C-Benzofuran-2-yl-C-phenyl-methylamine has been solved by single-crystal X-ray diffraction, revealing a nearly planar molecular conformation with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) and crystallization in the monoclinic system (space group P2₁/c) with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. This contrasts with many benzofuran derivatives for which high-resolution crystal structures are unavailable, limiting their utility in structure-based drug design or molecular docking validation. The availability of precise atomic coordinates enables researchers to perform accurate docking simulations, assess binding mode hypotheses, and guide rational modifications of the core scaffold. Furthermore, the planar conformation of the benzofuran-phenyl system has implications for π-π stacking interactions with aromatic residues in target protein binding pockets.

X-ray crystallography structural biology molecular conformation

C-Benzofuran-2-yl-C-phenyl-methylamine: Optimal Application Scenarios Driven by Quantitative Evidence


Low-Affinity Negative Control for PNMT Enzyme Assays

Given its weak PNMT inhibitory activity (Ki = 1.11E+6 nM), C-Benzofuran-2-yl-C-phenyl-methylamine is ideally suited as a negative control or low-affinity reference compound in PNMT enzymatic assays [1]. Its >925,000-fold weaker affinity compared to potent PNMT inhibitors like PNMT-IN-1 allows researchers to establish baseline inhibition levels and distinguish between specific target engagement and nonspecific assay interference. This application is particularly valuable in high-throughput screening campaigns where robust negative controls are essential for assay validation and hit triage.

Scaffold for SIRT2 Isoform-Selective Probe Development

The demonstrated SIRT2 inhibitory activity (IC50 = 2.00E+5 nM) and isoform selectivity over SIRT1 and SIRT3 make C-Benzofuran-2-yl-C-phenyl-methylamine a suitable starting scaffold for the development of SIRT2-selective chemical probes [2]. Researchers engaged in epigenetic target validation or sirtuin biology can leverage the compound's selectivity profile to design focused libraries for structure-activity relationship studies, with the goal of improving potency while maintaining isoform selectivity [3]. The compound's moderate potency minimizes off-target effects at the screening stage, allowing cleaner interpretation of SAR trends.

Cost-Effective Synthetic Intermediate for Large-Scale Derivative Synthesis

The quantitative synthetic yield achieved under one-step Vilsmeier conditions positions C-Benzofuran-2-yl-C-phenyl-methylamine as an economical starting material for the synthesis of diverse benzofuran derivative libraries [4]. Procurement teams can justify bulk purchases for medicinal chemistry campaigns requiring gram-to-kilogram quantities, as the high-yielding synthesis translates directly to reduced cost per compound and improved supply chain reliability. The primary amine handle further enables facile derivatization via acylation, reductive amination, or N-alkylation to generate structurally diverse analogs.

Chiral Resolution Method Development and Validation Standard

With its established enantiomeric separation protocol on chiral crown ether-based stationary phases, C-Benzofuran-2-yl-C-phenyl-methylamine serves as a benchmark standard for developing and validating chiral analytical methods [5]. Analytical chemistry laboratories and contract research organizations can use the racemic compound to calibrate chiral HPLC systems, optimize separation conditions, or validate new chiral stationary phases. The baseline resolution (Rs > 1.5) and well-characterized elution order provide a reliable reference point for method transfer and regulatory compliance in pharmaceutical quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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